Product packaging for (Z)-2-Heptylidenecyclopentanone(Cat. No.:)

(Z)-2-Heptylidenecyclopentanone

Cat. No.: B13849221
M. Wt: 180.29 g/mol
InChI Key: PBNMXJOZTAVFCR-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Heptylidenecyclopentanone is a cyclic ketone of significant interest in advanced fragrance and organic synthesis research. This compound is valued for its application in the development and study of profragrance systems, where it can be incorporated into hydrolytically cleavable precursors like imidazolidin-4-ones to enable the controlled, long-lasting release of scent molecules on various surfaces . Its structural motif is a key intermediate in constructing complex organic molecules and is found in various biologically active natural products . Researchers utilize this compound to explore novel synthetic pathways and develop new delivery systems for functional perfumery, particularly in rinse-off products like fabric softeners where lasting fragrance perception is a key objective . The Z-configuration of the heptylidene side chain is crucial for its specific stereochemical interactions and olfactive properties. This compound is provided as a high-purity material to ensure consistent and reliable results in experimental workflows. This product is intended for laboratory research purposes only and is not classified or tested for human consumption, cosmetic use, or therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B13849221 (Z)-2-Heptylidenecyclopentanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2Z)-2-heptylidenecyclopentan-1-one

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8-

InChI Key

PBNMXJOZTAVFCR-FLIBITNWSA-N

Isomeric SMILES

CCCCCC/C=C\1/CCCC1=O

Canonical SMILES

CCCCCCC=C1CCCC1=O

Origin of Product

United States

Synthetic Methodologies and Route Development

Catalytic Aldol (B89426) Condensation Strategies for (Z)-2-Heptylidenecyclopentanone Synthesis

The aldol condensation of heptanal (B48729) and cyclopentanone (B42830) is a primary pathway to this compound. However, this reaction can yield a variety of side products, making the development of highly selective catalysts paramount. researchgate.net Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse, aligning with the principles of green chemistry. d-nb.info

Heterogeneous Catalyst Development for Regioselective Aldol Reactions

The quest for high selectivity towards the desired this compound has spurred the investigation of various heterogeneous catalytic systems.

Single metal oxides have demonstrated significant activity in the aldol condensation of heptanal with cyclopentanone. researchgate.net Among these, magnesium oxide (MgO) has emerged as a particularly effective catalyst, exhibiting the highest selectivity (52%) for the desired 2-heptylidenecyclopentanone. researchgate.net Other metal oxides such as calcium oxide (CaO) and zinc oxide (ZnO) have also been tested. researchgate.net While these catalysts can also promote the self-condensation of heptanal, the use of basic supports like MgO and CaO, sometimes modified, is a key strategy. d-nb.info It is noteworthy that the catalytic reaction with MgO may have both heterogeneous and homogeneous contributions, as some MgO can dissolve to form Mg(OH)2 in the presence of water generated during the condensation. researchgate.net

Table 1: Performance of Single Metal Oxide Catalysts in the Aldol Condensation of Heptanal and Cyclopentanone

CatalystSelectivity for 2-Heptylidenecyclopentanone (%)Key ObservationsReference
Magnesium Oxide (MgO)52Highest selectivity among tested single metal oxides. researchgate.net
Calcium Oxide (CaO)Data not specifiedActive in the reaction. researchgate.net
Zinc Oxide (ZnO)Data not specifiedActive in the reaction. researchgate.net

Modified zeolites and functionalized mesoporous materials like MCM-41 have been explored as catalysts for the aldol condensation of heptanal and cyclopentanone. researchgate.net However, their activity in this specific reaction has been found to be low. researchgate.net For instance, caesium-modified zeolites showed limited efficacy. researchgate.net In contrast, in the self-condensation of cyclopentanone, mesoporous materials have shown more promise. For example, mesoporous MgO-ZrO2 was used to produce 2-cyclopentylidene-cyclopentanone and 2,5-dicyclopentylidene-cyclopentanone. d-nb.info The synthesis of zeolites themselves can be achieved through various methods, including hydrothermal synthesis and microwave irradiation, which can influence their properties and potential catalytic activity. mdpi.comnih.gov Modifications of zeolites, such as with organic compounds or inorganic species, can further tailor their properties for specific applications. nih.govmdpi.com

Mixed metal oxide systems have been investigated to leverage potential synergistic effects between different metal components, aiming to enhance catalytic performance. aip.org In the context of the aldol condensation of heptanal and cyclopentanone, mixed oxides such as Mo–Si, Mg–Al, and Zn–Al have been tested. researchgate.net While single metal oxides showed high activity, the performance of these mixed systems varied. researchgate.net For instance, in the related condensation of valeraldehyde (B50692) with cyclopentanone, an FeO–MgO catalyst prepared by deposition precipitation exhibited high yield of the desired product, suggesting the importance of both acid and basic sites. d-nb.info The rationale behind using mixed metal oxides lies in their potential to create unique active sites and electronic properties that differ from the individual oxides, which can lead to enhanced catalytic activity and selectivity. aip.orgresearchgate.net The specific composition and preparation method of these mixed oxides are crucial factors influencing their catalytic behavior. google.com

Reaction Condition Optimization for Enhanced Selectivity and Yield

Optimizing reaction conditions is a critical aspect of maximizing the yield and selectivity of this compound.

Temperature plays a significant role in the aldol condensation reaction. For instance, in the self-condensation of cyclopentanone using a mesoporous MgO-ZrO2 catalyst, a lower reaction temperature of 110 °C resulted in 100% selectivity towards the dimer at 8% conversion, while at 130 °C, the selectivity was 92% at a much higher conversion of 85%. d-nb.info In the condensation of heptanal with cyclopentanone using a magnesium oxide catalyst, a temperature of 100°C was used. researchgate.net

The choice of solvent also has a considerable impact. The use of solvents can decrease the formation of the heptanal self-condensation product. researchgate.net In the study of valeraldehyde and cyclopentanone condensation, cyclopentanone itself was used as both a reactant and a solvent. d-nb.info The optimal conditions for a similar cross-aldol condensation were found to be at 120 °C after 25 hours with no solvent, using a specific inorganic perovskite catalyst. researchgate.net

Reactant Molar Ratio Influence on Product Distribution

The molar ratio of cyclopentanone to n-heptaldehyde is a critical parameter in the synthesis of 2-heptylidenecyclopentanone, directly influencing the reaction rate and the distribution of products. The aldol condensation between these two reactants can lead to several potential products, including the desired 2-heptylidenecyclopentanone, as well as byproducts from self-condensation of each reactant and further reactions of the initial product. researchgate.net

A Chinese patent describes a preparation method where the molar ratio of cyclopentanone to n-heptaldehyde is controlled in the range of 1:1 to 1.3:1. google.com In one of the specific embodiments, a molar ratio of 1.3:1 (cyclopentanone to n-heptaldehyde) is utilized in the presence of a sodium hydroxide (B78521) catalyst and a phase transfer catalyst. google.com This excess of cyclopentanone is likely employed to maximize the conversion of the more valuable n-heptaldehyde and to minimize its self-condensation.

The reaction between an aldehyde and a ketone in a Claisen-Schmidt condensation can be complex. For instance, in the reaction of 4-fluorobenzaldehyde (B137897) with acetone, an excess of the aldehyde (2.2 equivalents) was used to ensure the complete consumption of the ketone. magritek.commagritek.com Monitoring of this reaction by NMR spectroscopy revealed that the consumption rate of the ketone slowed down over time, which was attributed to the formation of an intermediate that competes with the starting ketone. magritek.commagritek.com A similar phenomenon can be anticipated in the synthesis of 2-heptylidenecyclopentanone, where the initially formed aldol adduct or the final enone could potentially react further.

The choice of molar ratio is a balance between driving the reaction towards the desired product and minimizing the formation of byproducts such as 2,5-diheptylidenecyclopentanone, which would arise from the reaction of 2-heptylidenecyclopentanone with another molecule of heptaldehyde. researchgate.net Therefore, careful optimization of the molar ratio is essential for achieving high selectivity and yield of this compound.

Table 1: Reactant Molar Ratios in the Synthesis of 2-Heptylidenecyclopentanone and Analogs

ReactantsMolar Ratio (Ketone:Aldehyde)CatalystNotesReference
Cyclopentanone, n-Heptaldehyde1:1 to 1.3:1Sodium Hydroxide / Phase Transfer CatalystA molar ratio of 1.3:1 was used in a specific example. google.com
Cyclopentanone, Valeraldehyde5:1HydrotalcitesSlow addition of valeraldehyde to cyclopentanone. d-nb.info
Acetone, 4-Fluorobenzaldehyde1:2.2Sodium HydroxideExcess aldehyde used to ensure complete ketone conversion. magritek.commagritek.com
Cyclohexanone (B45756), Benzaldehyde1:2Sodium HydroxideUsed for the synthesis of dibenzylidenecyclohexanone. ugm.ac.id

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to reduce environmental impact and improve process efficiency. d-nb.info This includes the use of alternative energy sources like microwaves and ultrasound, as well as the exploration of aqueous reaction media.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org In the context of aldol condensations, MAOS has been successfully employed for the synthesis of chalcones and related enones. uniquepubinternational.com

For example, the synthesis of dibenzylidenecyclohexanone derivatives was achieved in high yields (93-100%) within 2 minutes under microwave irradiation using sodium hydroxide as a catalyst. ugm.ac.id This is a significant improvement over conventional methods that can take several hours. uniquepubinternational.com Similarly, the reaction of various aromatic aldehydes with cyclohexanone or cyclopentanone in the presence of solid ammonium (B1175870) chloride under microwave irradiation afforded chalcone (B49325) derivatives in 70-96% yield in just 3 minutes. uniquepubinternational.com

A general procedure for microwave-assisted cross-aldol condensation involves placing the aldehyde, the ketone, and a catalyst (e.g., pyrrolidine) in a microwave vessel and irradiating the mixture for a short period at an elevated temperature. rsc.orgrsc.org This solvent-free approach further enhances the green credentials of the synthesis. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Aldol Condensations

ReactionMethodReaction TimeYieldReference
Aromatic aldehydes with cyclohexanone/cyclopentanoneConventional (reflux)6 hours40-59% uniquepubinternational.com
Aromatic aldehydes with cyclohexanone/cyclopentanoneMicrowave (480 W)3 minutes70-96% uniquepubinternational.com
Benzaldehyde with cyclohexanoneConventional (stirring)Not specifiedLower than MAOS ugm.ac.id
Benzaldehyde with cyclohexanoneMicrowave (900 W)2 minutes98% ugm.ac.id

Alternative Synthetic Pathways to this compound Analogs

While the aldol condensation is the most direct route to this compound, research into alternative synthetic methodologies, particularly those employing organocatalysis, is expanding the toolbox for creating structurally related compounds.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis, alongside biocatalysis and metal catalysis. youtube.com It offers the advantages of being environmentally benign, often less sensitive to air and moisture, and capable of promoting a wide range of transformations.

For the synthesis of α,β-unsaturated aldehydes, which are structurally related to the target compound, an environmentally benign organocatalytic cross-aldol condensation of aldehydes under microwave irradiation and solvent-free conditions has been developed. rsc.org Using pyrrolidine (B122466) as a catalyst, this method has been successfully applied to the synthesis of various aldehydes, including jasmine aldehyde, which is an analog of 2-heptylidenecyclopentanone. rsc.orgperfumerflavorist.com

The mechanism of such reactions typically involves the formation of an enamine from the ketone (or an aldehyde) and the amine catalyst, which then acts as a nucleophile, attacking the carbonyl group of the other reactant. This approach avoids the use of strong acids or bases.

Furthermore, organocatalysis has been employed in the α-selective synthesis of 2-deoxygalactosides, demonstrating its utility in controlling stereochemistry in C-C bond-forming reactions. nih.gov While not directly applicable to the synthesis of this compound, this highlights the potential of organocatalysis to develop highly selective methods for the synthesis of its analogs. The exploration of different organocatalysts could lead to novel and efficient routes to a variety of 2-alkylidenecyclopentanones with controlled stereochemistry.

Biocatalytic Approaches to α,β-Unsaturated Ketones

The formation of α,β-unsaturated ketones through biocatalysis primarily involves enzyme-catalyzed carbon-carbon bond formation, most notably through aldol condensation reactions. While direct biocatalytic synthesis of this compound has not been extensively documented in scientific literature, the principles and enzymatic machinery for such a transformation have been established through studies on analogous compounds. Key enzyme classes for this purpose include lipases and aldolases, which have demonstrated the ability to catalyze the crucial condensation step between an aldehyde (heptanal) and a cyclic ketone (cyclopentanone).

Lipases, primarily known for their role in hydrolyzing fats, have been shown to exhibit "promiscuous" catalytic activity, including the ability to facilitate aldol condensations. This non-natural reactivity can be harnessed for the synthesis of α,β-unsaturated ketones. Research has demonstrated that lipases can catalyze the cross-aldol reaction between various aldehydes and cyclic ketones.

For instance, porcine pancreas lipase (B570770) (PPL) has been successfully used to catalyze the aldol condensation of aromatic aldehydes with cyclic ketones. Similarly, bovine pancreatic lipase (BPL), which shares a high degree of homology with PPL, has also been employed for such reactions, showing excellent yields, particularly with electron-withdrawing substituted benzaldehydes. The reaction conditions, such as pH and the presence of water, have been found to significantly influence the yield and stereoselectivity of the products. These findings suggest the potential for applying lipase catalysis to the synthesis of this compound from heptanal and cyclopentanone.

Table 1: Lipase-Catalyzed Aldol Condensation of Cyclic Ketones with Aldehydes
EnzymeCyclic Ketone SubstrateAldehyde SubstrateKey Findings
Porcine Pancreas Lipase (PPL)Cyclohexanone4-NitrobenzaldehydeDemonstrated asymmetric aldol condensation capability.
Bovine Pancreatic Lipase (BPL)CyclopentanoneSubstituted BenzaldehydesAchieved excellent yields, with reaction outcomes influenced by pH.
Candida antarctica Lipase A (CALA)Various (in essential oils)-Showed high efficiency in the transesterification of primary and secondary alcohols, indicating broad substrate tolerance applicable to fragrance synthesis. nih.gov

Aldolases are enzymes that naturally catalyze aldol reactions in metabolic pathways. Their application in organic synthesis is well-established for creating carbon-carbon bonds with high stereocontrol. While typically involved in carbohydrate metabolism, their substrate scope can be engineered or explored for non-natural reactions. The synthesis of α,β-unsaturated 2-keto acids using promiscuous aldolases like NahE has been reported, which can then be converted to α,β-unsaturated carboxylic acids. This demonstrates the potential of aldolases in forming the core structure of α,β-unsaturated carbonyl compounds. Although direct application to this compound is not yet reported, the functional similarity of the reaction suggests a plausible biocatalytic route.

The biosynthesis of natural jasmine compounds, such as cis-jasmone, involves a cascade of enzymatic reactions starting from fatty acids, utilizing enzymes like lipoxygenases, allene (B1206475) oxide synthases, and cyclases. researchgate.netoup.comresearchgate.net While this pathway is distinct from a direct aldol condensation, it highlights the existence of a rich enzymatic toolbox within nature for the construction of cyclopentanone-based fragrances. Future research in enzyme engineering and pathway reconstruction could potentially adapt these or other enzymes for the targeted synthesis of this compound.

Catalysis and Mechanistic Investigations in Synthesis

Fundamental Principles of Heterogeneous Catalysis in Aldol (B89426) Chemistry

Heterogeneous catalysts are pivotal in the synthesis of (Z)-2-Heptylidenecyclopentanone, offering advantages in separation, reusability, and process sustainability. The design and characterization of these catalysts are crucial for optimizing the yield and selectivity of the desired product.

Active Site Characterization and Design

A variety of heterogeneous catalysts have been explored for the aldol condensation of heptanal (B48729) with cyclopentanone (B42830), including single and mixed metal oxides, zeolites, and functionalized mesoporous materials. osti.govresearchgate.net Among these, metal oxides such as magnesium oxide (MgO), calcium oxide (CaO), and zinc oxide (ZnO) have demonstrated significant activity. osti.gov The catalytic performance is intrinsically linked to the nature and density of active sites on the catalyst surface. youtube.com

Active sites in heterogeneous catalysis serve two primary functions: they enhance the reaction kinetics and control the product selectivity. youtube.com In the context of aldol condensation, both acidic and basic sites play a crucial role. Basic sites are essential for the initial deprotonation of the ketone (cyclopentanone) to form the nucleophilic enolate intermediate. researchgate.netpdx.edu Acidic sites, on the other hand, can activate the carbonyl group of the aldehyde (heptanal), making it more susceptible to nucleophilic attack. pdx.edud-nb.info

The characterization of these active sites is a critical step in catalyst design. Techniques such as temperature-programmed desorption (TPD) of probe molecules like ammonia (B1221849) (for acid sites) and carbon dioxide (for basic sites) are employed to quantify the number and strength of these sites. researchgate.netacs.org Studies on aminosilica materials have revealed the existence of multiple types of active sites with varying activities, including high, medium, and low activity sites, as well as inactive sites. pdx.edu The distribution of these sites is influenced by factors such as the surface density of the functional groups. pdx.edu

For the synthesis of 2-heptylidenecyclopentanone, magnesium oxide has been identified as a particularly effective catalyst, exhibiting high selectivity towards the desired product. osti.govresearchgate.net The activity of MgO is attributed to its predominantly basic active sites. researchgate.net However, the presence of both acidic and basic sites in an optimal ratio can further enhance catalytic performance. For instance, in the analogous condensation of valeraldehyde (B50692) with cyclopentanone, an FeO-MgO catalyst, possessing both acidic and basic functionalities, demonstrated the highest yield of the corresponding 2-pentylidenecyclopentanone. researchgate.netacs.org This highlights the importance of designing catalysts with a well-defined balance of acid-base properties to maximize the efficiency of the cross-condensation reaction over competing self-condensation pathways. researchgate.netacs.org

Table 1: Performance of Various Heterogeneous Catalysts in the Aldol Condensation of Heptanal and Cyclopentanone

CatalystKey Active Site FeatureSelectivity to 2-Heptylidenecyclopentanone (%)Reference
MgOPredominantly basic sites52 osti.govresearchgate.net
CaOBasic sitesData not specified osti.gov
ZnOBasic/Amphoteric sitesData not specified osti.gov
Cs-modified zeolitesModified basicityLow activity osti.gov
Functionalized MCM-41Engineered surface groupsLow activity osti.gov
FeO-MgO (in valeraldehyde condensation)Acid and basic sites66 (for 2-pentylidenecyclopentanone) researchgate.netacs.org

Electronic Cooperativity in Supported Catalysts

The concept of electronic cooperativity, where multiple functional groups on a catalyst surface work in concert, is a powerful strategy to enhance catalytic activity in aldol condensations. oberlin.edu This is particularly evident in bifunctional acid-base catalysts, where acidic and basic sites are in close proximity. d-nb.infoacs.org

For aminosilane-functionalized silica (B1680970) catalysts, a cooperative mechanism has been proposed where the amine group acts as the base to generate the enolate, while the silanol (B1196071) groups on the silica surface act as a Lewis acid, activating the aldehyde carbonyl group. oberlin.edu The efficiency of this cooperation is dependent on the spatial arrangement of these groups, with the length of the alkyl linker in the aminosilane (B1250345) playing a critical role. oberlin.edu A propyl (C3) linker, for instance, provides the necessary flexibility for the amine to interact effectively with the surface silanols. oberlin.edu

This synergistic interaction leads to a significant rate enhancement compared to catalysts where these functionalities are not in close proximity. oberlin.edu The development of such "chemzymes" aims to mimic the highly efficient and specific catalysis observed in natural enzymes, where active sites are precisely positioned. wikipedia.org

In a related context, a dual catalytic system comprising palladium on carbon (Pd/C) and scandium triflate (Sc(OTf)₃) has been shown to promote the ortho-alkylation of phenols via a cooperative bimetallic pathway that involves an aldol condensation step. masterorganicchemistry.com This highlights the potential of combining different catalytic species to achieve novel and efficient transformations.

In Situ Spectroscopic Studies of Catalytic Processes

To gain a deeper understanding of the catalytic cycle, in situ spectroscopic techniques are invaluable as they allow for the observation of the catalyst and reacting species under actual reaction conditions. Fluorescence spectroscopy, for example, has been employed to study crossed aldol reactions in situ. researchgate.net

In one study, a reactive Nile Red derivative with an aldehyde moiety was used as a probe. researchgate.net The fluorescence emission spectrum of this dye was sensitive to its chemical environment, allowing for the differentiation between the initial aldol addition product (an alcohol) and the final condensation product (an olefin). researchgate.net This technique provided real-time information on the catalyst's activity and selectivity. For instance, it was observed that a Cs(Zr,Mg)-SiO₂ catalyst yielded both addition and condensation products, whereas MgO primarily produced the addition product under the studied conditions. researchgate.net

Such in situ methods offer significant advantages over ex situ studies, which may not accurately reflect the state of the catalyst during the reaction. researchgate.net The insights gained from these spectroscopic investigations are crucial for understanding catalyst deactivation mechanisms and for the rational design of more robust and efficient catalysts.

Reaction Mechanism Elucidation for this compound Formation

A detailed understanding of the reaction mechanism is fundamental for controlling the outcome of the aldol condensation between cyclopentanone and heptanal. This involves identifying the key reaction intermediates, transition states, and rate-determining steps.

Computational Studies of Reaction Intermediates and Transition States

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms at the molecular level. While specific DFT studies on the formation of this compound are not extensively reported, insights can be drawn from studies on analogous systems, such as the self-condensation of cyclopentanone and its cross-condensation with acetone. wikipedia.org

These studies have explored factors influencing selectivity, including competitive adsorption of reactants, molecular structure, and electronic polarization on the catalyst surface. wikipedia.org For a base-catalyzed reaction on MgO, DFT calculations support a mechanism where the rate-limiting step is the initial unimolecular enolization of the ketone (cyclopentanone) through the abstraction of an α-proton by a basic site on the catalyst surface. wikipedia.org

The general mechanism for a base-catalyzed aldol condensation proceeds through the following key steps:

Enolate Formation: A base removes an acidic α-proton from cyclopentanone to form a resonance-stabilized enolate ion. researchgate.netresearchgate.net

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of heptanal, forming a new carbon-carbon bond and an alkoxide intermediate. researchgate.netresearchgate.net

Protonation: The alkoxide intermediate is protonated, typically by a solvent molecule or a surface hydroxyl group, to yield the β-hydroxy ketone (aldol addition product). researchgate.net

Dehydration: The β-hydroxy ketone undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound. researchgate.net This step is often facilitated by heat.

Ab initio molecular dynamics simulations of cyclopentanone adsorption on a hydrophobized MgO surface have further corroborated the proposed mechanistic pathways, particularly highlighting the role of surface modifications in influencing the interaction between adsorbed species. osti.gov

Kinetic Analysis of Catalyzed Aldol Condensations

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the aldol condensation of cyclopentanone, the reaction order has been found to depend on the nature of the catalyst surface. osti.govpdx.edu

On a standard, hydrophilic MgO catalyst, the self-condensation of cyclopentanone exhibits first-order kinetics. osti.govpdx.edu This is consistent with the rate-limiting step being the unimolecular formation of the enolate intermediate. osti.govwikipedia.org However, when the MgO surface is hydrophobized, the reaction kinetics shift to second-order. osti.govpdx.edu This change suggests that the rate-limiting step has shifted to the bimolecular C-C bond formation between the enolate and another ketone molecule. osti.govpdx.edu

Kinetic investigations of the closely related cross-aldol condensation between valeraldehyde and cyclopentanone over various metal oxide catalysts have shown that a balance of acidic and basic sites is crucial for high selectivity towards the cross-condensation product. researchgate.netacs.org An optimal concentration of strong basic sites was found to favor the desired cross-condensation over the self-condensation of the aldehyde. researchgate.netacs.org

Furthermore, kinetic studies on the aldol condensation of acetaldehyde (B116499) and heptanal on hydrotalcite-type catalysts have indicated that acid-base pairs of moderate strength are most suitable for achieving high selectivity towards the cross-condensation product. The reaction rate and selectivity are also influenced by reaction parameters such as temperature and the molar ratio of the reactants.

Table 2: Kinetic Parameters for Aldol Condensation of Aliphatic Aldehydes

ReactantsCatalystKey Kinetic FindingReference
Cyclopentanone (self-condensation)Hydrophilic MgOFirst-order kinetics; rate-limiting step is enolate formation. osti.govpdx.edu
Cyclopentanone (self-condensation)Hydrophobized MgOSecond-order kinetics; rate-limiting step is C-C coupling. osti.govpdx.edu
Valeraldehyde + CyclopentanoneFeO-MgOOptimal strong basic sites enhance cross-condensation. researchgate.netacs.org
Acetaldehyde + HeptanalHydrotalcite (Mg(Al)O)Moderate strength acid-base pairs favor cross-condensation.
Aliphatic Aldehydes (C2-C8)Sulfuric AcidSecond-order kinetics with respect to the aldehyde. acs.org

Stereoselective Catalysis and Chiral Induction in the Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of 2-heptylidenecyclopentanone is a significant challenge that relies on advancements in asymmetric catalysis. Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over another, is paramount for producing compounds with defined three-dimensional structures. This section explores catalytic strategies designed to control the stereochemical outcome of reactions involving the α,β-unsaturated carbonyl system present in this compound.

Organocatalyst Design for Asymmetric Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively, offering a complementary approach to metal-based catalysis and biocatalysis. beilstein-journals.orgmdpi.com For α,β-unsaturated ketones like this compound, the primary modes of activation by organocatalysts involve the formation of transient iminium or enamine intermediates. mdpi.comyoutube.com

The design of effective organocatalysts hinges on creating a well-defined chiral environment around the substrate. Chiral secondary amines, such as proline and its derivatives, or imidazolidinones (MacMillan catalysts), are archetypal examples. mdpi.comyoutube.com In a key activation strategy, the catalyst reacts with the cyclopentanone carbonyl to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. The steric bulk of the catalyst's chiral scaffold effectively shields one face of the molecule, forcing the nucleophile or hydride reagent to approach from the less hindered face, thus inducing high stereoselectivity. mdpi.com

For instance, in a conjugate reduction, a Hantzsch ester can be used as the hydride source. The chiral amine catalyst ensures the stereoselective transfer of a hydride to the β-position of the 2-heptylidene moiety. Research in this area focuses on modifying the catalyst backbone to enhance stereocontrol and efficiency. Cinchona alkaloids, with their rigid bicyclic structure and multiple stereocenters, have also been adapted to catalyze reactions such as enantioselective Michael additions to α,β-unsaturated ketones. beilstein-journals.orgnih.gov

Below is a table illustrating the performance of representative organocatalysts in asymmetric transformations of generic α,β-unsaturated cyclic ketones, which serves as a model for potential applications to this compound.

Table 1: Representative Organocatalysts in Asymmetric Transformations of Cyclic Enones

Catalyst Type Substrate Type Reagent Product Type Enantiomeric Excess (ee)
Imidazolidinone Cyclic α,β-Unsaturated Ketone Hantzsch Ester Chiral Saturated Ketone Up to 99%
Proline Derivative Cyclic α,β-Unsaturated Ketone Dialkylzinc Chiral β-Alkylated Ketone >95%
Cinchona Alkaloid-Thiourea Cyclic α,β-Unsaturated Ketone Malonate Ester Chiral Michael Adduct Up to 98%

This table presents illustrative data from studies on analogous cyclic enone systems, not specifically this compound.

Biocatalytic Reduction of α,β-Unsaturated Carbonyls (e.g., Enoyl-ACP Reductases)

Biocatalysis offers a highly selective and environmentally benign route for the asymmetric reduction of α,β-unsaturated carbonyls. Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family of flavoproteins, are exceptionally effective for this purpose. nih.gov These enzymes catalyze the stereospecific reduction of the carbon-carbon double bond in activated alkenes at the expense of a nicotinamide (B372718) cofactor, typically NADH or NADPH. nih.govnih.gov

The catalytic mechanism involves the transfer of a hydride from the reduced flavin cofactor (FMN or FAD) to the β-carbon of the heptylidene group, while a conserved tyrosine residue in the active site protonates the α-carbon from the opposite face. nih.gov This results in a trans-addition of hydrogen across the double bond with exquisite control over the stereochemistry, leading to the formation of chiral 2-heptylcyclopentanone (B94353) with very high enantiomeric excess. nih.gov

Different families of enoyl-ACP reductases, such as FabI, FabK, and FabL, have been identified, each with distinct substrate specificities and stereopreferences. nih.gov While all catalyze the reduction of trans-2-enoyl-ACPs, their structural differences allow for the potential generation of either the (R) or (S) enantiomer of the product. nih.gov For example, by selecting stereo-complementary enzyme homologues, it is feasible to access both enantiomers of a target chiral ketone from the same α,β-unsaturated precursor. nih.gov This makes biocatalysis a powerful tool for the synthesis of specific enantiomers of saturated derivatives of this compound.

Table 2: Stereoselectivity of Ene-Reductases in the Reduction of α,β-Unsaturated Ketones

Enzyme Source Enzyme Family Cofactor Typical Stereoselectivity Enantiomeric Excess (ee)
Saccharomyces cerevisiae Old Yellow Enzyme (OYE1) NADPH (R)-enantiomer >99%
Bacillus subtilis FabL (YgaA) NADPH Varies with substrate >98%
Escherichia coli FabI NADH Varies with substrate >98%
Pseudomonas putida OYE Homologue NADPH (S)-enantiomer >99%

This table provides representative data for ene-reductase performance on model α,β-unsaturated substrates.

Chiral Catalyst Development for Enantioselective Transformations

The development of chiral transition-metal catalysts provides a robust and versatile platform for enantioselective transformations of α,β-unsaturated ketones. Methodologies such as asymmetric hydrogenation and conjugate addition are central to this field. These reactions rely on a chiral ligand coordinating to a metal center (e.g., nickel, copper, palladium, rhodium), which then orchestrates the stereochemical outcome of the reaction. acs.orgnih.govorganic-chemistry.org

For the enantioselective 1,4-reduction (conjugate reduction) of a substrate like this compound, copper hydride (Cu-H) catalysis has emerged as a powerful strategy. organic-chemistry.org Chiral phosphine (B1218219) ligands, such as those based on a BINAP or Josiphos scaffold, are used to generate a chiral Cu-H species in situ. This catalyst then delivers the hydride to the β-position of the heptylidene group in a highly enantioselective manner. organic-chemistry.org

Similarly, nickel-catalyzed asymmetric synthesis has been used for the desymmetrization of malonate esters to produce chiral cyclopentenones. nih.gov By adapting such methods, it is conceivable to perform enantioselective arylative or alkylative cyclizations that could construct the chiral cyclopentanone core. The success of these transformations is critically dependent on the design of the chiral ligand, which must effectively relay stereochemical information from its own structure to the substrate during the catalytic cycle. acs.orgnih.gov Ongoing research is focused on creating novel ligand architectures to improve enantioselectivity, broaden substrate scope, and increase catalyst turnover numbers for transformations applicable to complex molecules like this compound.

Table 3: Chiral Metal Catalysts for Enantioselective Reductions of Cyclic Enones

Metal Chiral Ligand Reaction Type Hydride/Nucleophile Source Enantiomeric Excess (ee)
Copper (Cu) (R)-DTBM-SEGPHOS Conjugate Reduction HSi(OEt)₃ Up to 97%
Nickel (Ni) Phosphinooxazoline Arylative Cyclization Arylboronic Acid >95%
Rhodium (Rh) (R,R)-Me-DuPhos Asymmetric Hydrogenation H₂ >99%
Palladium (Pd) Chiral Phosphine [3+2] Cycloaddition Trimethylenemethane (TMM) >96%

Data is illustrative and based on reactions with analogous α,β-unsaturated systems.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

A comprehensive review of advanced spectroscopic and analytical methodologies for the structural and mechanistic study of the chemical compound this compound cannot be completed at this time. Despite extensive searches for relevant scientific literature, specific experimental data from nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and mass spectrometry (MS) for this particular isomer are not publicly accessible.

The intended article was to be structured around a detailed examination of how advanced analytical techniques are applied to elucidate the structure and understand the behavior of this compound. This would have included an exploration of one- and two-dimensional NMR techniques for structural confirmation, the use of dynamic NMR to investigate conformational changes, the application of in-situ vibrational spectroscopy for monitoring reactions, and the role of mass spectrometry in pathway elucidation.

While general principles of these spectroscopic methods are well-established for ketones and related α,β-unsaturated systems, a scientifically rigorous and accurate article focused solely on this compound requires specific data points such as chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns. For instance, the analysis of related compounds like cyclopentanone and 2-alkylidenecyclopentanones provides a theoretical framework, but direct application and detailed discussion for the (Z)-2-heptylidene isomer are not possible without empirical data.

Information from chemical suppliers sometimes lists 2-heptylidenecyclopentanone, often specifying the (E)-isomer, but detailed analytical data for the (Z)-isomer is consistently absent. This scarcity of specific data prevents the creation of the requested in-depth scientific article. Further research and publication of the spectroscopic characterization of this compound are necessary before a comprehensive analysis, as outlined, can be conducted.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Studies

Mass Spectrometry (MS) in Pathway Elucidation

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) stands as a powerful technique for the identification of unknown compounds and transient intermediates in complex mixtures. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical step in distinguishing between isobaric species—molecules that have the same nominal mass but different exact masses.

In the context of the synthesis or degradation of (Z)-2-Heptylidenecyclopentanone, various reactive intermediates may be formed. HRMS can be employed to detect and identify these species directly from a reaction mixture. By providing mass accuracy typically in the sub-5 ppm range, HRMS significantly narrows down the possible elemental formulas for a given ion, thereby offering a high degree of confidence in the identification of transient species that are not isolable. While specific studies detailing the HRMS analysis of intermediates in the direct synthesis of this compound are not extensively documented in publicly available literature, the general methodology would involve the analysis of reaction aliquots at different time points to track the appearance and disappearance of potential intermediates.

Table 1: Theoretical High-Resolution Mass Data for Potential Intermediates in the Synthesis of this compound

Putative Intermediate/Side ProductMolecular FormulaMonoisotopic Mass (Da)
Cyclopentanone (B42830)C₅H₈O84.05751
Heptanal (B48729)C₇H₁₄O114.10446
Aldol (B89426) AdductC₁₂H₂₂O₂200.16198
Dehydrated Aldol Product (E/Z isomers)C₁₂H₂₀O180.15142

This table is illustrative and based on common reaction pathways for the synthesis of α,β-unsaturated ketones.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. In an MS/MS experiment, a specific precursor ion of interest, such as the molecular ion of this compound, is selected and then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure.

The fragmentation pattern offers a "fingerprint" of the molecule, revealing information about its functional groups and connectivity. For this compound, key fragmentation pathways would likely involve cleavages of the heptylidene side chain and fragmentation of the cyclopentanone ring. Analyzing these fragments helps to confirm the structure of the parent molecule and can be used to differentiate between isomers.

Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
180.1514151.1121C₂H₅Loss of an ethyl group from the side chain
180.1514123.0810C₄H₇Cleavage of the heptylidene side chain
180.151495.0497C₅H₇OFragmentation involving the cyclopentanone ring
180.151481.0704C₆H₁₁OFurther fragmentation of the ring and side chain

Note: The m/z values are theoretical and based on the exact mass of the most common isotopes. Actual experimental values may vary slightly.

Hyphenated Techniques for Comprehensive Analysis

To handle the complexity of real-world samples and reaction mixtures, spectroscopic techniques are often coupled with separation methods. These "hyphenated" techniques provide a powerful two-dimensional analysis, separating components in time before they are introduced into the detector.

GC-MS and LC-MS Method Development for Product Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of modern analytical chemistry for the separation and identification of volatile and non-volatile compounds, respectively. hmdb.ca

For a relatively volatile compound like this compound, GC-MS is a highly suitable technique. Method development would focus on optimizing the GC parameters—such as the column type, temperature program, and carrier gas flow rate—to achieve good separation from starting materials, byproducts, and any isomers. The mass spectrometer then provides identification of the separated components based on their mass spectra and retention times. The development of a robust GC-MS method is crucial for quality control during synthesis and for the analysis of the compound in various matrices. researchgate.net

LC-MS methods can also be developed, which is particularly useful if the compound is part of a more complex, less volatile mixture or if derivatization is required. nist.gov For LC-MS, the choice of the column, mobile phase composition, and ionization source (e.g., electrospray ionization - ESI) are critical parameters to optimize for achieving sensitive and reliable detection. nih.gov

Table 3: Illustrative Parameters for GC-MS and LC-MS Method Development

ParameterGC-MSLC-MS
Column Capillary column (e.g., DB-5ms)C18 reversed-phase column
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water gradient
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Detector Quadrupole Mass AnalyzerTime-of-Flight (TOF) or Orbitrap

Coupled Spectroscopy for Correlational Analysis (e.g., 2D-COS)

Two-dimensional correlation spectroscopy (2D-COS) is an advanced analytical technique that is particularly useful for studying changes in spectra that occur in response to an external perturbation, such as a change in temperature, pressure, or concentration over time. youtube.com By applying 2D-COS to a series of spectra (e.g., from IR or Raman spectroscopy) collected during a reaction, one can elucidate the sequence of events at a molecular level.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (Z)-2-Heptylidenecyclopentanone, DFT could provide fundamental insights into its reactivity and the mechanisms of reactions in which it participates.

Catalyst-Substrate Interactions and Binding Energies

Many reactions involving molecules like this compound are catalyzed, often by transition metals or organocatalysts. DFT calculations can elucidate the nature of the interaction between the catalyst and the substrate. This includes determining the binding energy, which is the energy released when the catalyst and substrate form a complex.

For instance, in a catalyzed reaction, DFT could model how this compound binds to the active site of a catalyst. The calculations would reveal which part of the molecule (e.g., the carbonyl oxygen or the π-system of the double bond) interacts with the catalyst and the strength of this interaction. Understanding these interactions is crucial for designing more efficient and selective catalysts.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (activity or property).

Predictive Models for Reactivity and Selectivity

If a dataset of similar compounds with known reactivities or selectivities were available, a QSAR model could be developed to predict these properties for this compound. Molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and topological indices, would be calculated for a series of related α,β-unsaturated ketones. Statistical methods would then be used to build a mathematical model correlating these descriptors with the observed reactivity. Such a model could predict, for example, the rate of a particular reaction or the ratio of different products formed.

In Silico Prediction of Degradation Pathways

QSPR models can also be used to predict the environmental fate of a compound, such as its degradation pathways. By analyzing the structural features of this compound, a QSPR model could identify the most likely sites for metabolic or environmental degradation. For instance, it might predict whether the double bond is susceptible to oxidation or if the ester group (if present in a derivative) is prone to hydrolysis. These predictions are valuable for assessing the environmental impact and persistence of a chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.